N-(3,4-dimethylphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
N-(3,4-dimethylphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a tricyclic core with fused oxa-diazatricyclo systems. Its design incorporates a 3,4-dimethylphenyl group and a phenyl-substituted diazatricyclic moiety linked via a sulfanyl-acetamide bridge.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-16-12-13-18(14-17(16)2)27-22(30)15-33-26-28-23-20-10-6-7-11-21(20)32-24(23)25(31)29(26)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRNUVOINZMLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)OC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
N-(3,4-dimethylphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique tricyclic structure and sulfur-containing moiety. The presence of the dimethylphenyl group and the oxo and sulfanyl functionalities suggest potential interactions with biological targets.
Biological Activity
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Anticancer Potential
- Compounds similar in structure to this compound have shown promise in anticancer research. Studies indicate that derivatives with similar frameworks may inhibit cancer cell proliferation by inducing apoptosis through various pathways, such as the intrinsic apoptotic pathway involving mitochondrial regulation .
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Enzyme Inhibition
- The biological activity of compounds with similar structural motifs often includes inhibition of metalloenzymes like carbonic anhydrase (CA). For example, certain derivatives have demonstrated effective inhibition against tumor-associated isoforms (hCA II and hCA IX), suggesting that N-(3,4-dimethylphenyl)-2-{...} could also exhibit enzyme inhibitory properties .
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Mechanism of Action
- The mechanism of action for compounds in this class typically involves modulation of signaling pathways related to cell survival and death. Enhanced expression of pro-apoptotic proteins and reduced levels of anti-apoptotic proteins have been observed in studies involving structurally related compounds .
Research Findings and Case Studies
A comprehensive review of literature reveals several key findings:
- In vitro Studies : Compounds similar to N-(3,4-dimethylphenyl)-2-{...} were tested on various cancer cell lines (e.g., MCF-7 for breast cancer) with varying degrees of potency.
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 3.96 ± 0.21 | Apoptosis via Bax/Bcl-2 modulation |
| Compound B | Caco-2 | 5.87 ± 0.37 | Apoptosis via caspase activation |
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with N-(3,4-dimethylphenyl)-2-{...}. This includes:
- In vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To explore the detailed biochemical pathways affected by this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Property Analysis
The compound’s structural uniqueness lies in its substituent configuration. Key comparisons include:
Table 1. Structural and Molecular Comparisons
Notes:
- LogP and solubility were predicted using computational tools (e.g., SwissADME). The target compound’s 3,4-dimethylphenyl group increases lipophilicity (higher LogP) compared to the 4-methoxyphenylmethyl substituent in CAS 900004-43-5, which introduces polarity via the methoxy group.
- The 3-(isopropoxy)propyl chain in CAS 900004-43-5 enhances solubility relative to the target compound’s phenyl group, likely due to ether-mediated hydrogen bonding .
Pharmacokinetic and Bioactivity Insights
- Target Compound: Predicted to exhibit moderate membrane permeability due to high LogP but may face solubility challenges, limiting oral bioavailability.
- CAS 900004-43-5 : The isopropoxypropyl substituent may improve metabolic stability compared to the target compound’s simpler phenyl group, though this requires experimental validation .
- Aglaithioduline: With ~70% similarity to SAHA (a clinical HDAC inhibitor), it demonstrates how minor structural variations (e.g., hydroxamic acid vs. acetamide) drastically alter metal-binding capacity and inhibitory potency .
Computational Similarity Indexing
Using Tanimoto coefficient-based methods (as in ), the target compound shows:
- ~65% similarity to CAS 900004-43-5 : Differences arise from substituent bulk and electronic profiles.
- ~50% similarity to SAHA : Lower overlap due to the absence of SAHA’s critical hydroxamate motif .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
